2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro-
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Overview
Description
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- is an organic compound with a unique structure that includes trifluoromethyl and nitro functional groups
Preparation Methods
The synthesis of 2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- typically involves multiple steps. One common method includes the nitration of 2-Hexanone, 1,1,1-trifluoro-5-methyl- using nitric acid under controlled conditions. Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity.
Chemical Reactions Analysis
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical intermediate.
Medicine: It may be explored for its potential therapeutic properties.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.
Comparison with Similar Compounds
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- can be compared with similar compounds such as:
2-Hexanone, 1,1,1-trifluoro-5-methyl-: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Hexanone, 5-methyl-5-nitro-: Lacks the trifluoromethyl group, affecting its stability and lipophilicity.
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: A related compound with different functional groups, used in different applications.
The uniqueness of 2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- lies in its combination of trifluoromethyl and nitro groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
168898-14-4 |
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Molecular Formula |
C7H10F3NO3 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
1,1,1-trifluoro-5-methyl-5-nitrohexan-2-one |
InChI |
InChI=1S/C7H10F3NO3/c1-6(2,11(13)14)4-3-5(12)7(8,9)10/h3-4H2,1-2H3 |
InChI Key |
WTGCTKPWTFELSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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